molecular formula C15H12O4 B1438329 3-(3-Formylphenoxymethyl)benzoic acid CAS No. 479578-96-6

3-(3-Formylphenoxymethyl)benzoic acid

Cat. No.: B1438329
CAS No.: 479578-96-6
M. Wt: 256.25 g/mol
InChI Key: JEWNIZNQBFYNKU-UHFFFAOYSA-N
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Description

3-(3-Formylphenoxymethyl)benzoic acid is an organic compound with the molecular formula C15H12O4. It is characterized by the presence of a benzoic acid moiety substituted with a formylphenoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary targets of 3-(3-Formylphenoxymethyl)benzoic acid are peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .

Mode of Action

This compound interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means it binds to these targets and induces a cellular response. It also has the ability to inhibit protein glycation , a process that can lead to the formation of harmful compounds in the body, particularly in individuals with diabetes .

Biochemical Pathways

The activation of PPAR-γ and glucokinase by this compound affects several biochemical pathways. PPAR-γ activation influences pathways related to lipid metabolism, glucose homeostasis, and inflammation . The activation of glucokinase enhances glucose utilization and insulin secretion, impacting glucose metabolism pathways .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of lipid and glucose metabolism and the reduction of inflammation due to its agonist activity on PPAR-γ . Its activation of glucokinase can enhance glucose utilization and insulin secretion . Its ability to inhibit protein glycation can prevent the formation of harmful compounds, particularly beneficial for individuals with diabetes .

Biochemical Analysis

Biochemical Properties

3-(3-Formylphenoxymethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, which is crucial for regulating glucose metabolism and lipid homeostasis . Additionally, it can activate glucokinase and inhibit protein glycation, which are essential processes in maintaining cellular function and preventing diseases such as diabetes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PPARγ can lead to changes in gene expression related to glucose and lipid metabolism . Moreover, it has been observed to have antioxidant properties, which can protect cells from oxidative stress and improve overall cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to PPARγ, activating this receptor and leading to the transcription of genes involved in glucose and lipid metabolism . Additionally, it can inhibit protein glycation by interacting with proteins and preventing the formation of advanced glycation end-products (AGEs), which are harmful to cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on glucose and lipid metabolism without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism. For instance, its activation of PPARγ influences the metabolic flux of glucose and lipids, leading to improved metabolic homeostasis . Additionally, it affects metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules to exert its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formylphenoxymethyl)benzoic acid typically involves the reaction of 3-formylphenol with a suitable benzoic acid derivative. One common method is the esterification of 3-formylphenol with methyl 3-bromobenzoate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Formylphenoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenoxymethyl)benzoic acid.

    Reduction: 3-(3-Hydroxymethylphenoxymethyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Formylphenoxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Formylphenoxymethyl)benzoic acid
  • 3-(3-Formylphenyl)benzoic acid
  • 3-(3-Formylphenoxy)benzoic acid

Uniqueness

3-(3-Formylphenoxymethyl)benzoic acid is unique due to the specific positioning of the formylphenoxymethyl group, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(3-formylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-11-3-2-6-14(8-11)19-10-12-4-1-5-13(7-12)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWNIZNQBFYNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279959
Record name 3-[(3-Formylphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479578-96-6
Record name 3-[(3-Formylphenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479578-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Formylphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-formylphenoxymethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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